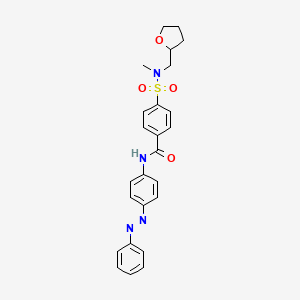
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that features a combination of sulfonamide, diazenyl, and benzamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a phenol or aniline.
Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.
Formation of the benzamide group: This can be done by reacting a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonamide or diazenyl groups.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Substitution: The benzamide and sulfonamide groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Compounds with similar structures are often investigated for their potential as drugs, particularly as inhibitors of enzymes or receptors.
Biological probes: It could be used in research to study biological pathways.
Industry
Materials science: The compound might be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for compounds like (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonamide group, for example, is known to inhibit certain enzymes by mimicking the structure of natural substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole, which are used as antibiotics.
Diazenyl compounds: Azo dyes, which are used in various industrial applications.
Benzamides: Compounds like metoclopramide, which are used as pharmaceuticals.
Uniqueness
The unique combination of functional groups in (E)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide may confer specific properties that are not found in simpler compounds. This could include unique reactivity, biological activity, or physical properties.
Eigenschaften
CAS-Nummer |
892840-60-7 |
|---|---|
Molekularformel |
C25H26N4O4S |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C25H26N4O4S/c1-29(18-23-8-5-17-33-23)34(31,32)24-15-9-19(10-16-24)25(30)26-20-11-13-22(14-12-20)28-27-21-6-3-2-4-7-21/h2-4,6-7,9-16,23H,5,8,17-18H2,1H3,(H,26,30) |
InChI-Schlüssel |
CXXKWBGGCXDKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


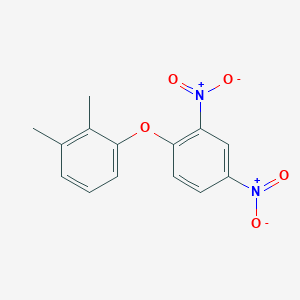
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
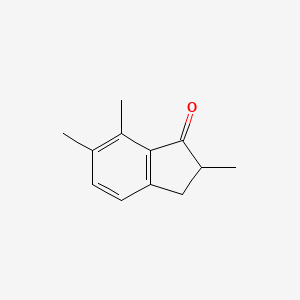
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
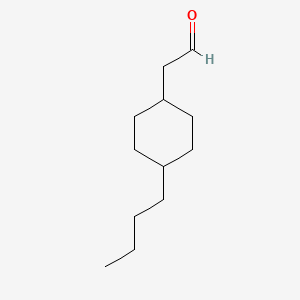
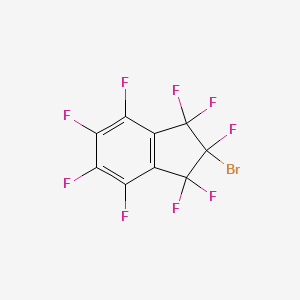
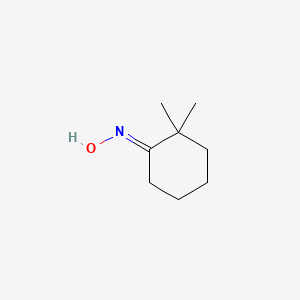

![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
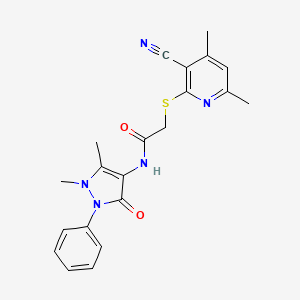
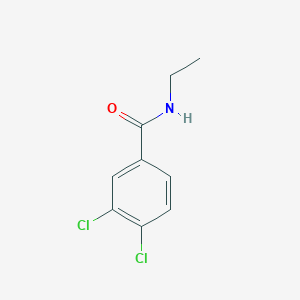
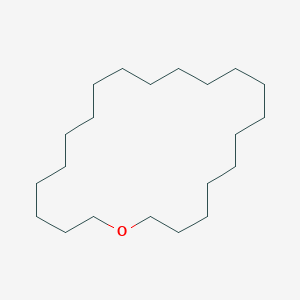
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
